8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound with the CAS Number: 353495-21-3. It has a linear formula of C18H16N2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16N2O2/c21-20(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(19-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18-19H,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.34 . It is a solid at room temperature .Scientific Research Applications
Chemical Reactivity and Synthesis
Ambident Reactivity of Nitro Heteroaromatic Compounds : Nitro heteroaromatic compounds, including quinoxalines and benzothiaselenadiazoles, have been studied for their reactivity, demonstrating the formation of pyrimidine N-oxides and pyrroles under different conditions. This highlights the potential of nitroquinoline derivatives in synthetic organic chemistry for constructing complex nitrogen-containing heterocycles (Murashima et al., 1996).
Gold-Catalyzed Cycloaddition Reactions : The study of formal cycloaddition reactions between nitrosobenzenes and alkenylgold carbenoids to obtain quinoline oxides showcases the potential of nitroquinoline derivatives in catalysis and organic synthesis (Pagar et al., 2011).
Biological Activities
Anticancer, Anti-tuberculosis, and Antifungal Activity : 2,3-Bifunctionalized quinoxalines, by modification with nitro groups, showed improved biological effects and DNA binding, indicating the potential therapeutic applications of nitroquinoline derivatives in combating various diseases (Waring et al., 2002).
Corrosion Inhibition : Quinoline derivatives, including 8-aminoquinoline and 8-nitroquinoline, have been evaluated for their effectiveness as corrosion inhibitors for aluminium alloys, demonstrating the potential application of nitroquinoline compounds in material science and engineering (Wang et al., 2015).
Regio- and Chemoselective Mono- and Bisnitration : The development of methodologies for selective nitration of 8-aminoquinoline amides using Fe(NO3)3·9H2O as a promoter and nitro source indicates the versatility of nitroquinoline derivatives in synthetic chemistry for creating functionally diverse molecules (He et al., 2016).
Safety And Hazards
properties
IUPAC Name |
8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-20(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(19-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18-19H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKCRWSTGRHOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
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